5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-methyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-11-6-5(4(12)2-3-9-6)7(13)10-8(11)14/h2-3H,1H3,(H,9,12)(H,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECQUZPRRHLKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C=CN2)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . The reaction conditions can be adjusted to selectively form either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution: The substitution of the methylsulfanyl group with other functional groups, such as benzylamine (BnNH2), after prior oxidation.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide (MeONa) in butanol (BuOH) for cyclization reactions.
Major Products
Pyrido[2,3-d]pyrimidin-5-ones: Formed through cyclization reactions.
Pyrido[2,3-d]pyrimidin-7-ones: Formed under specific reaction conditions.
Scientific Research Applications
5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Phosphatidylinositol 3-kinase (PI3K) Inhibition: Derivatives of this compound have been identified as PI3K inhibitors, which play a role in cell growth and survival.
Protein Tyrosine Kinase Inhibition: Some derivatives inhibit protein tyrosine kinases, which are involved in signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrido-Pyrimidine-Dione Core
The biological and physicochemical properties of these compounds are highly sensitive to substituent modifications. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
Electronic and Bioactivity Comparisons
(i) Frontier Molecular Orbital (FMO) Analysis
- This compound: HOMO localized on the pyrido-pyrimidine ring, facilitating electron donation.
- 5-(2-Chlorophenyl) analog :
(ii) Enzymatic Inhibition
- 1,3-Dimethyl derivatives (e.g., 5-hydroxy-1,3-dimethyl analog): Methyl groups at N1 and N3 improve α-amylase/α-glucosidase inhibition compared to monosubstituted analogs, likely due to steric and hydrophobic interactions .
Biological Activity
5-Hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyridopyrimidine family. This compound is characterized by its unique structural features, including a hydroxyl group at the 5-position and a methyl group at the 1-position. Its diverse biological activities make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 179.15 g/mol. The compound's structure allows for significant interaction with various biological targets, influencing its pharmacological profile.
This compound acts primarily as an inhibitor of several key enzymes and signaling pathways involved in cancer progression. Notable targets include:
- Tyrosine Kinases
- Phosphatidylinositol-3 Kinase (PI3K)
- Mammalian Target of Rapamycin (mTOR)
- Eukaryotic Elongation Factor 2 Kinase (eEF-2K)
The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cellular growth and survival . Additionally, it has demonstrated inhibitory activity against eEF-2K with an IC50 value of approximately 420 nM .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : The compound has been evaluated for its potential in inhibiting cancer cell proliferation. In vitro studies have shown significant effects on breast cancer cells (MDA-MB-231), where it reduced eEF-2K activity .
- Enzyme Inhibition : It interacts with multiple enzymes involved in cancer metabolism and proliferation. For instance, it has been reported to inhibit dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair .
Case Studies
Several studies have explored the biological activity of this compound:
- Inhibition of eEF-2K : A study reported that derivatives of pyrido[2,3-d]pyrimidine were synthesized and screened for their ability to inhibit eEF-2K. Compound 6 (A-484954) was identified as a potent inhibitor with significant effects on cancer cell lines .
- Anticancer Properties : Research has demonstrated that modifications to the pyridopyrimidine structure can enhance its anticancer properties. For example, structural analogs were tested against various cancer cell lines, revealing that specific substitutions could improve potency and selectivity .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Methylpyrido[2,3-d]pyrimidine-2,4-dione | Methyl group at position 6 | Lacks hydroxyl group; different biological activity |
| 5-Fluoro-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | Fluorine substituent at position 5 | Enhanced lipophilicity; potential for increased bioavailability |
| 7-Amino-pyrido[2,3-d]pyrimidine-2,4-dione | Amino group at position 7 | Increased solubility; different pharmacological profile |
These comparisons highlight the unique properties of this compound due to its specific substituents.
Q & A
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of sensitive intermediates.
- Optimize reaction time (e.g., 24–48 hours) and temperature (60–80°C) to maximize yield .
(Advanced) How can computational chemistry optimize the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Mechanical Calculations : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., DNA polymerase or viral proteases) to prioritize derivatives with high binding affinity .
- Reaction Path Analysis : Use reaction path search algorithms to predict feasible synthetic routes and side reactions .
Case Study :
A derivative with a 3-chlorophenyl substituent showed enhanced antimicrobial activity (MIC = 2 µg/mL against S. aureus) compared to unmodified analogs, validated through computational prioritization .
(Basic) What spectroscopic techniques are optimal for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assign peaks for methyl (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Confirm hydroxyl groups via deuterium exchange .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrido-pyrimidine core .
- IR Spectroscopy : Identify carbonyl stretches (C=O at 1650–1750 cm⁻¹) and hydroxyl groups (broad O-H at 3200–3600 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 263.08) .
(Advanced) How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Standardized Assays : Replicate experiments under uniform conditions (e.g., cell line: HeLa, incubation time: 48 hours) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance antiviral activity but reduce solubility) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., methoxy groups correlate with 30% higher IC50 in anticancer assays) .
Example :
A study reported 5-methyl-6-(thiazol-4-yl) derivatives as potent antimicrobial agents (MIC = 4 µg/mL), while another found weak activity (MIC > 64 µg/mL). Contradictions were attributed to differences in bacterial strain susceptibility and assay protocols .
(Advanced) What strategies mitigate side reactions during functional group modifications?
Methodological Answer:
- Protecting Groups : Temporarily block hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBDMS) moieties during alkylation/oxidation steps .
- Catalyst Optimization : Use Pd/C or Raney nickel for selective hydrogenation without reducing aromatic rings .
- Kinetic Control : Conduct reactions at low temperatures (−10°C to 0°C) to favor primary products over thermodynamically stable byproducts .
Case Study :
Substitution of the 5-hydroxy group with a chlorine atom achieved 85% yield using POCl3 at 0°C, whereas room-temperature reactions led to ring-opening byproducts .
(Basic) How is thermal stability assessed for this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td). For pyrido-pyrimidine derivatives, Td typically ranges 200–250°C .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points at 180–190°C) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .
(Advanced) What in vitro models are suitable for evaluating anticancer activity?
Methodological Answer:
- Cell Line Panels : Test against NCI-60 human tumor cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) .
- Mechanistic Studies :
- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) .
- Western Blotting : Measure caspase-3 activation or PARP cleavage .
- Synergy Testing : Combine with cisplatin or doxorubicin to assess combinatorial effects (e.g., CI < 1 indicates synergy) .
(Advanced) How are regioselectivity challenges addressed in substitution reactions?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic attacks to specific positions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 6-position over the 2-position .
- Computational Prediction : Use Fukui indices to identify electrophilic hotspots on the pyrido-pyrimidine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
